Sope-1,2

Description

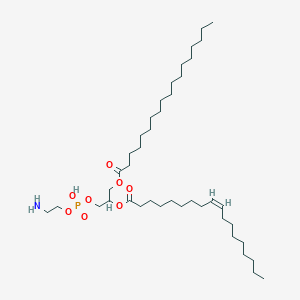

SOPE-1,2 (1-stearoyl-2-oleoyl-sn-phosphatidylethanolamine) is a phospholipid characterized by its mixed acyl chains: a saturated stearoyl (C18:0) chain at the sn-1 position and an unsaturated oleoyl (C18:1) chain at the sn-2 position. This structural asymmetry confers unique biophysical properties, including phase behavior and membrane curvature preferences. SOPE-1,2 is widely used in liposomal formulations, membrane studies, and drug delivery systems due to its propensity to form non-lamellar phases under physiological conditions, which facilitates membrane fusion and endosomal escape .

Properties

CAS No. |

14942-08-6 |

|---|---|

Molecular Formula |

C41H80NO8P |

Molecular Weight |

746 g/mol |

IUPAC Name |

[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate |

InChI |

InChI=1S/C41H80NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20,39H,3-17,19,21-38,42H2,1-2H3,(H,45,46)/b20-18- |

InChI Key |

JQKOHRZNEOQNJE-ZZEZOPTASA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC |

Synonyms |

(R)-isomer of 1-stearoyl-2-oleoylphosphatidylethanolamine 1-stearoyl-2-oleoylphosphatidylethanolamine SOPE-1,2 stearoyl-oleoyl-phosphatidyl ethanolamine |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of stearoyl-oleoyl-phosphatidyl ethanolamine typically involves the reaction of stearic acid and oleic acid with ethanolamine. The process can be carried out in the presence of solvents such as methanol or acetone and acidic catalysts like sulfuric acid or hydrochloric acid to accelerate the reaction . The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of stearoyl-oleoyl-phosphatidyl ethanolamine involves scalable synthesis techniques. One such method includes the use of native oils as acyl donors in the presence of sodium methoxide as a catalyst. The reaction is conducted in a mixed solvent system, and the product is purified through a two-step crystallization process .

Chemical Reactions Analysis

Types of Reactions: Sope-1,2 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroperoxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Sope-1,2 has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying lipid behavior and interactions.

Biology: It is used in membrane biology research to understand the role of phospholipids in cell membranes.

Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of stearoyl-oleoyl-phosphatidyl ethanolamine involves its interaction with cell membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This compound can also interact with specific molecular targets, such as membrane proteins, influencing various cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares SOPE-1,2 with structurally analogous phospholipids, focusing on acyl chains, head groups, and functional applications:

| Compound | CAS Number | Structural Features | Key Applications |

|---|---|---|---|

| SOPE-1,2 | 6418-95-7 | sn-1: stearoyl (C18:0); sn-2: oleoyl (C18:1); head group: ethanolamine | Liposome stability, membrane fusion, drug delivery systems |

| DPHPE (1,2-diphytanoyl-sn-phosphatidylethanolamine) | 201036-16-0 | Branched phytanoyl chains (C16:0, methyl-branched); head group: ethanolamine | Model membranes for extremophile studies, ion channel research |

| O-LysoPE (1-oleoyl-lyso-phosphatidylethanolamine) | 89576-29-4 | Single oleoyl (C18:1) chain at sn-1; head group: ethanolamine | Surfactant in emulsions, membrane asymmetry studies |

| SOPA-Na (1-stearoyl-2-oleoyl-sn-phosphatidic acid, sodium salt) | 384833-24-3 | Same acyl chains as SOPE-1,2; head group: phosphate (negatively charged, sodium salt) | Calcium binding studies, lipid signaling, enzymatic assays |

| 18:0 Diether PC (1,2-di-O-octadecyl-sn-glycero-3-phosphocholine) | 1188-85-8 | Ether-linked saturated C18 chains; head group: choline | Stable liposomes for long-term storage, archaeal membrane mimicry |

Key Structural and Functional Differences:

- Acyl Chain Saturation : SOPE-1,2’s unsaturated oleoyl chain enhances membrane fluidity compared to fully saturated analogs like 18:0 Diether PC, which forms rigid, stable bilayers .

- Head Group: Ethanolamine in SOPE-1,2 promotes hexagonal phase formation under stress, unlike choline in 18:0 Diether PC, which stabilizes lamellar structures.

- Charge and Solubility : SOPA-Na’s anionic head group enables calcium binding and protein interactions, contrasting with SOPE-1,2’s zwitterionic nature .

- Ester vs. Ether Linkages : 18:0 Diether PC’s ether linkages resist hydrolysis, making it ideal for harsh environments, unlike SOPE-1,2’s ester bonds .

Comparison with Functionally Similar Compounds

Membrane Fusion Agents

- SOPE-1,2 vs. DOPE (1,2-dioleoyl-sn-phosphatidylethanolamine): While both promote membrane fusion, SOPE-1,2’s stearoyl chain increases phase transition temperature (~35°C) compared to DOPE’s dual oleoyl chains (transition <0°C), enabling temperature-triggered fusion in drug delivery systems .

Lysophospholipids

- SOPE-1,2 vs. O-LysoPE : O-LysoPE’s single acyl chain disrupts bilayer integrity, acting as a surfactant, whereas SOPE-1,2 retains bilayer structure but induces curvature stress for fusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.